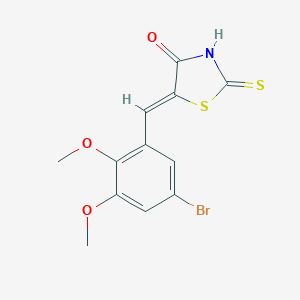

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3S2/c1-16-8-5-7(13)3-6(10(8)17-2)4-9-11(15)14-12(18)19-9/h3-5H,1-2H3,(H,14,15,18)/b9-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXHFVSXLQIMCW-WTKPLQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=S)S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)/C=C\2/C(=O)NC(=S)S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Systems : Ethanol or methanol are preferred for their ability to dissolve both aromatic aldehydes and rhodanine derivatives while facilitating byproduct removal. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but may require neutralization steps to prevent side reactions.

-

Catalysts : Piperidine or acetic acid (1–5 mol%) are commonly used to catalyze the condensation. Acetic acid also protonates the intermediate enol, favoring Z-isomer formation.

-

Temperature and Time : Conventional heating at 80–100°C for 4–6 hours yields 70–85% product. Microwave-assisted synthesis (300 W, 120°C) reduces reaction time to 20–40 minutes with comparable yields.

Table 1: Comparative Analysis of Synthetic Conditions

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Temperature (°C) | 80–100 | 120 |

| Time | 4–6 hours | 20–40 minutes |

| Yield (%) | 70–85 | 75–88 |

| Isomeric Purity (Z) | >90% | >95% |

Critical Intermediate: 5-Bromo-2,3-dimethoxybenzaldehyde

The availability of 5-bromo-2,3-dimethoxybenzaldehyde is pivotal. While commercial sources exist, laboratory-scale synthesis involves:

-

Bromination of 2,3-Dimethoxybenzaldehyde : Electrophilic substitution using Br₂ in acetic acid at 0–5°C introduces bromine at the 5-position. Excess bromine leads to di-substitution, necessitating precise stoichiometry (1:1 molar ratio).

-

Purification : Recrystallization from ethanol-water (3:1) yields 92–95% pure aldehyde (m.p. 102–104°C).

Stereochemical Control and Byproduct Mitigation

The Z-geometry of the benzylidene group is thermodynamically favored due to conjugation with the thioxo group. Key strategies to minimize E-isomer formation include:

-

Anhydrous Conditions : Moisture promotes keto-enol tautomerism, leading to E-isomerization.

-

Acidic pH : Protonation of the enolate intermediate stabilizes the Z-configuration.

-

Short Reaction Times : Prolonged heating (>6 hours) increases E-isomer content by 10–15%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, CH=S), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1240 cm⁻¹ (C=S).

Scalability and Industrial Considerations

For large-scale production (>1 kg), continuous flow reactors enhance heat transfer and reduce reaction times. Key adjustments include:

-

Solvent Recycling : Ethanol recovery via distillation lowers costs.

-

Catalyst Immobilization : Silica-supported piperidine minimizes waste and simplifies product isolation.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or primary amines.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Antitumor Activity

Kinase Inhibition

- (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound 3e, ) is a nanomolar DYRK1A inhibitor (IC₅₀ = 0.028 µM), where the 4-hydroxy group facilitates hydrogen bonding with kinase active sites.

- The target compound’s 2,3-dimethoxy groups may hinder hydrogen bonding but increase membrane permeability due to higher lipophilicity .

Physicochemical Properties

- Crystallography : Analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () confirm Z-configuration via X-ray diffraction, critical for maintaining planar geometry and bioactivity .

Challenges and Opportunities

While the target compound’s exact biological profile remains uncharacterized, SAR trends suggest its 5-bromo-2,3-dimethoxy substitution could balance lipophilicity and electronic effects for dual kinase/antitumor activity. Further studies should prioritize synthesizing this compound and evaluating its inhibition of DYRK1A or CDK5/p25, targets implicated in neurological and oncological disorders .

Biological Activity

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound’s structure can be described as follows:

- IUPAC Name : (5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- CAS Number : 352694-18-9

- Molecular Formula : C12H12BrN2O2S

- Molecular Weight : 333.20 g/mol

Biological Activities

The biological activities of this compound are primarily derived from the general properties of thiazolidin-4-one derivatives. Research indicates that these compounds exhibit a variety of pharmacological effects:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For example, similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, including lung carcinoma (NCI-H292) and colorectal adenocarcinoma (Caco2) with IC50 values often below 10 μM .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5 | NCI-H292 | 1.26 | Induction of apoptosis |

| 3g | Caco2 | <10 | Cell cycle arrest and apoptosis |

2. Antioxidant Activity

Thiazolidin-4-one derivatives have been reported to exhibit significant antioxidant activity. The presence of electron-withdrawing groups enhances this property, making these compounds potential candidates for oxidative stress-related disorders .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidin-4-one derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and may serve as therapeutic agents in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural modifications. Substituents on the benzylidene moiety play a crucial role in modulating activity:

- Bromine Substituent : Enhances cytotoxicity against cancer cells.

- Methoxy Groups : Contribute to increased lipophilicity and bioavailability.

Case Study 1: Cytotoxicity Against Lung Cancer Cells

A study investigated the effects of a thiazolidinone compound similar to this compound on NCI-H292 cells. The compound exhibited an IC50 value of 1.26 μg/mL, indicating potent cytotoxic effects through apoptotic pathways .

Case Study 2: Antioxidant Potential

In another investigation, several thiazolidinone derivatives were tested for their radical scavenging ability using the DPPH assay. The results indicated that modifications at the 5-position significantly enhanced antioxidant activity compared to standard controls like vitamin C .

Q & A

Q. Are there documented safety hazards (e.g., genotoxicity) associated with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.